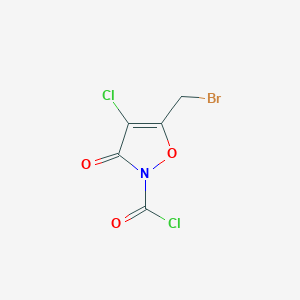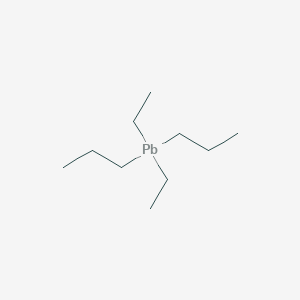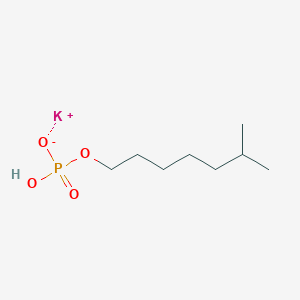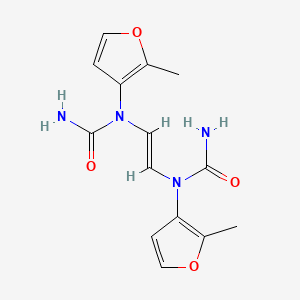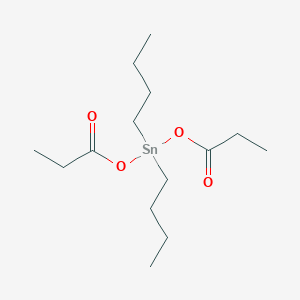
1,3-Bis(trimethylsilyl)propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(trimethylsilyl)propene: is an organosilicon compound with the molecular formula C₉H₂₂Si₂ . It is characterized by the presence of two trimethylsilyl groups attached to a propene backbone. This compound is known for its unique chemical properties, making it valuable in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Bis(trimethylsilyl)propene can be synthesized through the reaction of allyltrimethylsilane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis(trimethylsilyl)propene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Such as organolithium and organomagnesium compounds, are commonly used in substitution reactions.
Electrophiles: Such as halogens and acids, are used in addition reactions.
Major Products:
Substitution Products: Compounds with different functional groups replacing the trimethylsilyl groups.
Addition Products: Compounds with new groups added to the double bond in the propene backbone.
Applications De Recherche Scientifique
1,3-Bis(trimethylsilyl)propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: It is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(trimethylsilyl)propene involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the stabilization of reactive intermediates, facilitating chemical reactions. The compound’s ability to undergo substitution and addition reactions makes it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
1,3-Bis(trimethylsilyl)propyne: Similar in structure but with a triple bond instead of a double bond.
Trimethylsilyl chloride: A simpler compound with one trimethylsilyl group attached to a chlorine atom.
Uniqueness: 1,3-Bis(trimethylsilyl)propene is unique due to its ability to participate in both substitution and addition reactions, making it a versatile reagent in organic synthesis. Its dual trimethylsilyl groups provide steric protection, enhancing the stability of reactive intermediates .
Propriétés
Numéro CAS |
52152-48-4 |
|---|---|
Formule moléculaire |
C9H22Si2 |
Poids moléculaire |
186.44 g/mol |
Nom IUPAC |
trimethyl-[(E)-3-trimethylsilylprop-1-enyl]silane |
InChI |
InChI=1S/C9H22Si2/c1-10(2,3)8-7-9-11(4,5)6/h7-8H,9H2,1-6H3/b8-7+ |
Clé InChI |
SVOLIZOGHWXZQV-BQYQJAHWSA-N |
SMILES isomérique |
C[Si](C)(C)C/C=C/[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)CC=C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


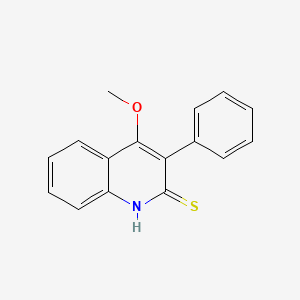


![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)

![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)

